

Application Notes: Synthesis of Azo Yellow (p-Hydroxyazobenzene)

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Compound of Interest

Compound Name:	Azo yellow
Cat. No.:	B086743

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Introduction

Azo dyes are a significant class of synthetic organic compounds characterized by the presence of one or more azo groups ($-N=N-$), which act as a chromophore linking two aromatic rings.^[1] ^[2] These compounds are widely used as colorants in the textile, food, and printing industries due to their vibrant colors, which include shades of yellow, red, orange, and brown.^[2] The synthesis of **Azo yellow**, specifically p-hydroxyazobenzene (also known as Solvent Yellow 7), is a classic example of an electrophilic aromatic substitution reaction.^[3]^[4] The process involves two primary stages: the diazotization of a primary aromatic amine, such as aniline, to form a diazonium salt, followed by an azo coupling reaction with an activated aromatic compound like phenol.^[5]^[6]^[7] The diazonium ion acts as a weak electrophile, which reacts with the electron-rich phenol to form the stable azo compound.^[4]^[8]

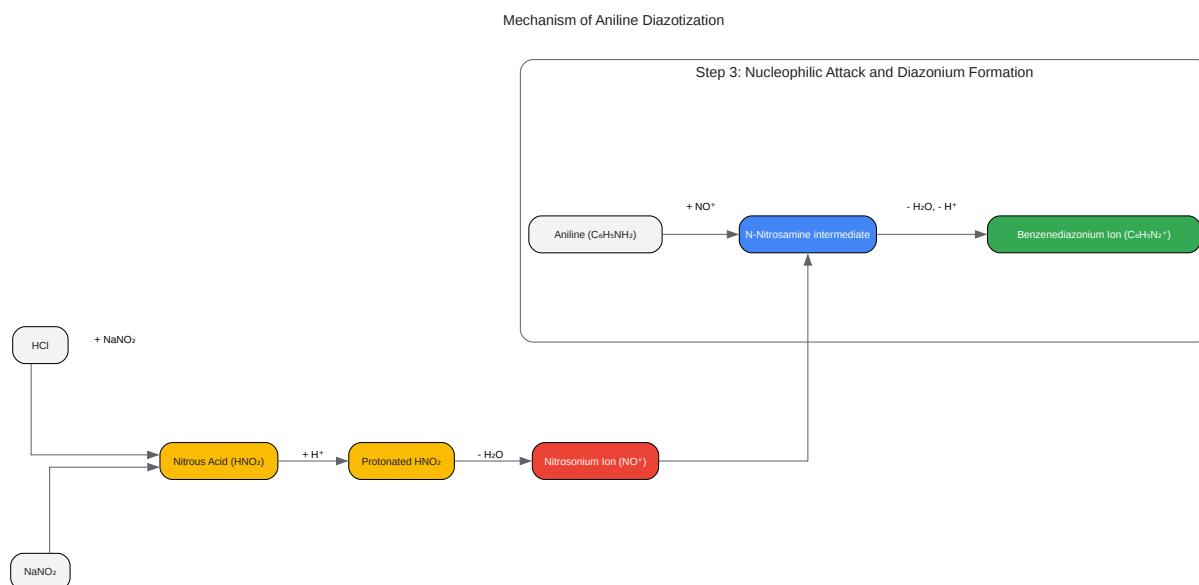
The diazotization reaction is highly exothermic and requires careful temperature control, typically between 0-5°C, to prevent the decomposition of the unstable diazonium salt.^[9]^[10] Nitrous acid, required for this step, is generated in situ by reacting sodium nitrite with a strong mineral acid like hydrochloric acid.^[9]^[11] The subsequent coupling reaction with phenol is pH-dependent and is carried out in an alkaline medium to generate the more reactive phenoxide ion, which facilitates the electrophilic attack.^[12]^[13]^[14]

These notes provide a comprehensive protocol for the laboratory synthesis of p-hydroxyazobenzene, intended for researchers, scientists, and professionals in chemical and drug development.

Reaction Mechanism and Workflow

The synthesis of p-hydroxyazobenzene proceeds in two main steps as illustrated below.

1. Diazotization of Aniline: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the benzenediazonium chloride salt.[15][16]

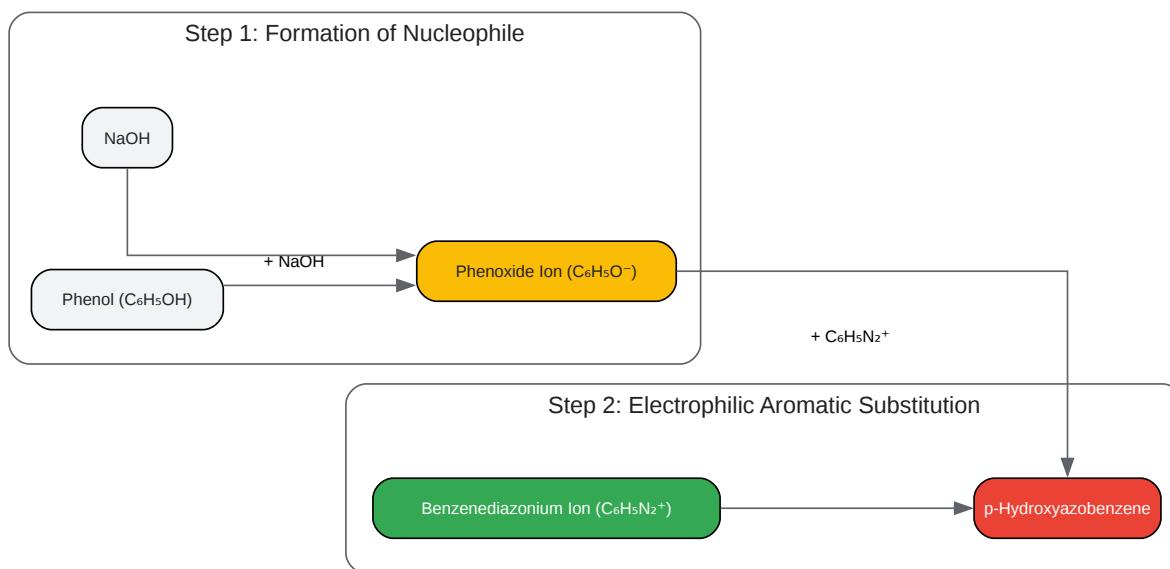


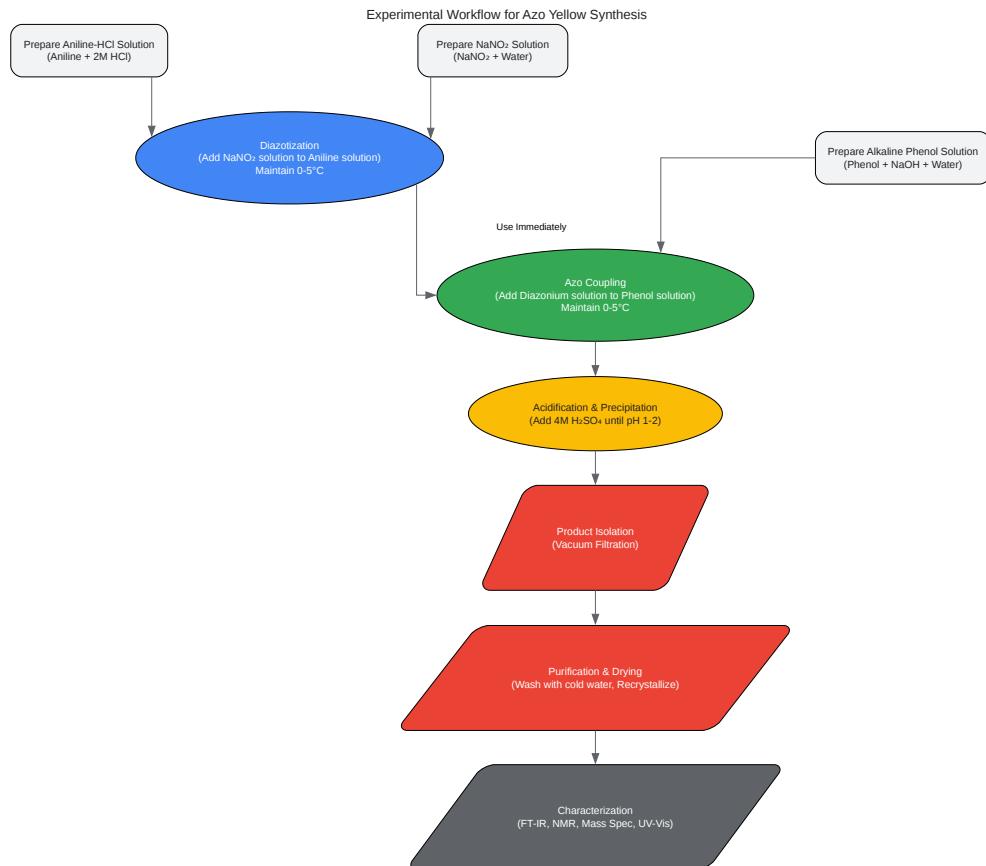
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Caption: Mechanism of Aniline Diazotization.

2. Azo Coupling: The freshly prepared benzenediazonium salt is then added to an alkaline solution of phenol.[12] The electrophilic diazonium cation attacks the electron-rich para-position of the phenoxide ion to form p-hydroxyazobenzene.[4][16]

Mechanism of Azo Coupling

[Click to download full resolution via product page](#)**Caption:** Mechanism of Azo Coupling.



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Caption: Experimental Workflow for **Azo Yellow** Synthesis.

Data Presentation

The following tables summarize the quantitative data for the synthesis protocol.

Table 1: Reagents and Materials for Diazotization

Reagent/Material	Chemical Formula	Molarity/Concentration	Quantity	Role
Aniline	<chem>C6H5NH2</chem>	-	27 mL	Starting Amine[3]
Hydrochloric Acid	HCl	2M	345 mL	Acid Medium[3]
Sodium Nitrite	NaNO ₂	-	20.7 g	Nitrosating Agent[3]
Deionized Water	H ₂ O	-	40 mL	Solvent[3]

| Ice Bath | - | - | As needed | Temperature Control |

Table 2: Reagents and Materials for Azo Coupling and Isolation

Reagent/Material	Chemical Formula	Molarity/Concentration	Quantity	Role
Phenol	<chem>C6H5OH</chem>	-	9.1 g	Coupling Agent[3]
Sodium Hydroxide	NaOH	-	7.5 g	Base (for phenoxide formation)[3]
Deionized Water	H ₂ O	-	90 mL	Solvent[3]
Sulfuric Acid	H ₂ SO ₄	4M	As needed	Acidification (for precipitation)[3]

| Ice Bath | - | - | As needed | Temperature Control |

Table 3: Key Reaction Conditions

Parameter	Stage	Value/Condition	Rationale
Temperature	Diazotization	0 - 5°C (not to exceed 10°C)	Prevents decomposition of unstable diazonium salt.[9][17]
Temperature	Azo Coupling	0 - 5°C	Controls reaction rate and minimizes side reactions.[12][13]
pH	Diazotization	Acidic	Required for the in situ generation of nitrous acid.[11]
pH	Azo Coupling	Alkaline (initially)	Forms the highly reactive phenoxide ion for coupling.[14][18]
pH	Isolation	1 - 2	Protonates the product to induce precipitation.[3]

| Stirring | All stages | Vigorous/Constant | Ensures homogeneous mixing and efficient heat transfer.[3] |

Experimental Protocols

Caution: Aniline is toxic. Nitrous acid is toxic. Concentrated acids and bases are corrosive. Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and perform the reaction in a well-ventilated fume hood.[9]

Protocol 1: Preparation of Benzene Diazonium Chloride (Diazotization)

- In a 500 mL beaker, add 345 mL of 2M hydrochloric acid.[3]
- With vigorous stirring, slowly add 27 mL of aniline to the hydrochloric acid solution. Continue stirring until the aniline is completely dissolved, forming anilinium chloride.[3][15]

- Place the beaker in a large ice bath and cool the solution to between 0-5°C.[3]
- In a separate 100 mL beaker, dissolve 20.7 g of sodium nitrite in 40 mL of cold deionized water.[3]
- Using an addition funnel, add the sodium nitrite solution dropwise to the cold, stirring aniline solution.[3]
- Crucially, monitor the temperature throughout the addition and ensure it does not rise above 10°C. The addition should be slow to control the exothermic reaction.[3]
- After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.[9]
- The resulting solution contains the benzenediazonium salt and must be used immediately in the next step.[9] Keep the solution in the ice bath until ready for use.[3]

Protocol 2: Preparation of Alkaline Phenol Solution (Coupling Component)

- In a 150-200 mL beaker, dissolve 7.5 g of sodium hydroxide in 90 mL of deionized water.[3]
- Gently warm a reagent bottle of solid phenol in a hot water bath until it melts.[3]
- Measure 9.1 g of the molten phenol.[3]
- With strong stirring, pour the molten phenol into the sodium hydroxide solution. The phenol will react to form sodium phenoxide.[3][12]
- Cool this solution in an ice bath to 0-5°C.[9]

Protocol 3: Azo Coupling and Product Isolation

- While maintaining vigorous stirring, slowly and carefully pour the cold diazonium salt solution (from Protocol 1) into the cold sodium phenoxide solution (from Protocol 2).[3]
- A brightly colored yellow-orange precipitate of the azo dye will form immediately.[3][13]

- Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction is complete.[9]
- After stirring, slowly add 10 mL portions of 4M sulfuric acid to the product mixture until the pH of the mixture reaches 1-2 (check with pH paper). This step protonates the phenoxide group of the dye, causing it to precipitate fully.[3]
- Collect the solid product by vacuum filtration using a Büchner funnel.[3]
- Wash the collected solid with several portions of cold deionized water to remove any unreacted salts.[18]
- Allow the product to air-dry or dry in a desiccator. For higher purity, the crude product can be recrystallized from a suitable solvent like a 1:1 ethanol/water mixture.[19]

Characterization

The synthesized **Azo yellow** dye can be characterized using various analytical techniques to confirm its structure and purity:

- Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups, such as the N=N azo stretch, O-H stretch, and aromatic C-H stretches.[20][21]
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure by analyzing the chemical shifts and coupling patterns of protons and carbons in the aromatic rings.[20][21]
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compound, confirming its molecular formula.[20][21]
- UV-Visible (UV-Vis) Spectroscopy: To determine the maximum absorption wavelength (λ_{max}) of the dye in various solvents, which is related to its color.[20][21] The spectra can also be used to study the effect of pH on the dye's structure.[22]

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